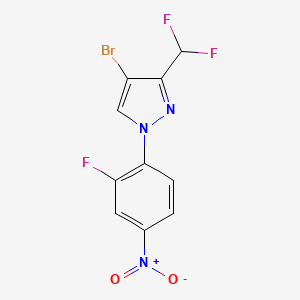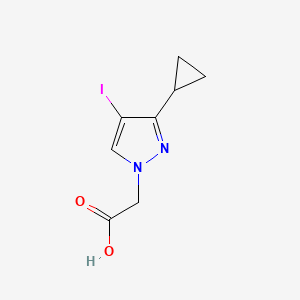
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid is a compound with a unique structure that includes a cyclopropyl group, an iodine atom, and a pyrazole ring
Preparation Methods
The synthesis of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropyl and iodine groups. The final step involves the addition of the acetic acid moiety. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound makes it suitable for substitution reactions, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The cyclopropyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(3-Cyclopropyl-4-iodo-1H-pyrazol-1-yl)acetic acid include other pyrazole derivatives such as 4-iodopyrazole and pyrazol-1-ylacetic acid . Compared to these compounds, this compound is unique due to the presence of both the cyclopropyl and iodine groups, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H9IN2O2 |
|---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-(3-cyclopropyl-4-iodopyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C8H9IN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13) |
InChI Key |
AOGMHNDFIWLEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2I)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Dimethylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B10908501.png)
![N-(pentafluorophenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10908505.png)
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B10908516.png)
![5-[4-(Dimethylamino)phenyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B10908519.png)
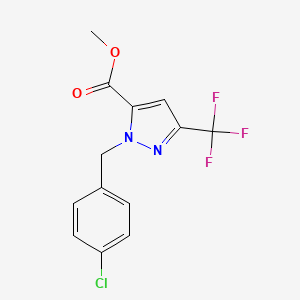
![(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[(6-methoxy-1,3-benzothiazol-2-yl)amino]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B10908538.png)
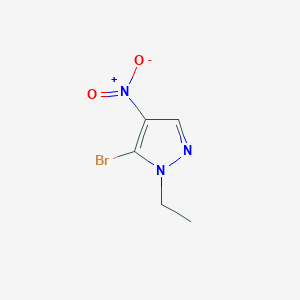
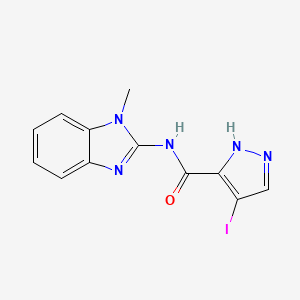
![2-(2,5-Dichlorophenoxy)-1-{[(pyridin-3-ylmethylidene)amino]oxy}propan-1-one](/img/structure/B10908572.png)
![3-amino-2-[(2-hydrazinyl-4-oxoquinazolin-3(4H)-yl)amino]quinazolin-4(3H)-one](/img/structure/B10908585.png)
![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908589.png)
![3-[({(2E)-2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}carbonothioyl)amino]benzoic acid](/img/structure/B10908596.png)
![2-methoxy-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol](/img/structure/B10908602.png)
